Methyl 5-(methylsulfonyl)-2-nitrobenzoate
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-(methylsulfonyl)-2-nitrobenzoate” are not detailed in the available literature, similar compounds have been involved in various chemical reactions. For instance, methanesulfonyl chloride, which contains a methylsulfonyl group, is highly reactive and is used to make methanesulfonates .Scientific Research Applications
1. Sulfhydryl Group Determination
Methyl 5-(methylsulfonyl)-2-nitrobenzoate has been utilized in the study of sulfhydryl groups in biological materials, demonstrating its effectiveness in this context. For example, Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups and demonstrated its application in biological materials, including blood, offering evidence for the splitting of disulfide bonds by reduced heme (Ellman, 1959).
2. Synthesis and Structural Analysis
The compound has been a subject of synthesis and spectral study. El-Bardan (1992) synthesized novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and sulfinyl derivatives, examining their structure through IR, NMR, and mass spectra. This research highlighted the significance of carbon-sulfur bond fission in understanding the chemical behavior of these compounds (El-Bardan, 1992).
3. Crystallographic Studies
Hou et al. (2010) prepared methyl 4-methylsulfonyl-2-nitrobenzoate and analyzed its crystal structure, finding significant dihedral angles between the nitro group and benzene ring, and between the carboxylate group and the benzene ring. This study aids in understanding the compound's molecular structure and potential applications in various fields (Hou, Chu, Sui, & Sun, 2010).
4. Oxidation Studies
Landino et al. (2008) investigated the oxidation of 5-thio-2-nitrobenzoic acid, a compound related to Methyl 5-(methylsulfonyl)-2-nitrobenzoate, using oxidants like hydrogen peroxide and hypochlorous acid. This research is pivotal in understanding the chemical behavior and reactions of such compounds under oxidative conditions (Landino, Mall, Nicklay, Dutcher, & Moynihan, 2008).
5. Environmental Chemistry and Nitration Process
Mei et al. (2018) developed an environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a derivative of the compound . Their research focused on high selectivity of substrates and a green nitrating process, contributing to sustainable chemical synthesis practices (Mei, Yao, Yu, & Yao, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in inflammation and microbial infections .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit enzymes involved in inflammation and microbial infections .
Biochemical Pathways
Similar compounds have been found to affect pathways involved in inflammation and microbial infections .
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been found to have anti-inflammatory and antimicrobial effects .
Action Environment
Similar compounds have been found to be stable under a variety of conditions .
properties
IUPAC Name |
methyl 5-methylsulfonyl-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(17(2,14)15)3-4-8(7)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZMZUKGZSTLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(methylsulfonyl)-2-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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